(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEYOIXSYCWMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Diethylsulfamoyl Group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Core: The final step involves the coupling of the benzo[d]thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Benzo[d]thiazole vs. Thiadiazole/Isoxazole Derivatives
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ():
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Features a dimethylamino-acryloyl substituent, enhancing electron-donating properties. Shows dual C=O stretching at 1690 and 1638 cm⁻¹, indicating conjugated carbonyl groups .
Sulfamoyl/Sulfonyl Modifications
Fluorine Substitution Patterns
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (): Differs in fluorine positioning (2,4-difluoro vs. 6-fluoro) and incorporates a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability .
Spectral and Physicochemical Properties
The target compound’s higher νC=O frequency (1663–1682 cm⁻¹) suggests stronger electron-withdrawing effects from the diethylsulfamoyl group compared to acylated thiadiazoles .
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Synthetic Challenges: Alkali-mediated cyclization (target compound) offers higher regioselectivity than enaminone-based routes (–3) but requires stringent temperature control .
Biological Activity
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole moiety and the introduction of the sulfamoyl group. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties, particularly against various cancer cell lines. For instance, in vitro evaluations demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | Induction of apoptosis |
| A549 | 3.0 | Inhibition of AKT/ERK pathways |
| H1299 | 2.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, as evidenced by its ability to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). ELISA assays confirmed a significant reduction in these pro-inflammatory markers upon treatment with the compound.
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Reduction |
|---|---|---|---|
| IL-6 | 300 | 150 | 50% |
| TNF-α | 250 | 100 | 60% |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by Annexin V staining.
- Cell Cycle Arrest : Western blot analysis indicated that the compound effectively induces G1 phase arrest in A431 and A549 cells, correlating with decreased cyclin D1 expression.
- Inhibition of Signaling Pathways : The compound has been shown to inhibit critical survival signaling pathways, specifically the AKT and ERK pathways, which are often upregulated in cancer cells.
Case Studies
A notable case study involved a series of benzothiazole derivatives where this compound was evaluated alongside other derivatives for their combined anticancer and anti-inflammatory effects. The results suggested that modifications to the benzothiazole scaffold significantly enhanced biological activity compared to unmodified compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can intermediates be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfamoylation, and Z-configuration stabilization. Key intermediates like 3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene require controlled fluorination (e.g., using Selectfluor®) and regioselective alkylation. To optimize yields, reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd for coupling reactions) must be rigorously controlled. Characterization via H/C NMR and HPLC-MS ensures intermediate purity .
Q. How can researchers validate the Z-configuration of the benzothiazole-imine moiety in this compound?
- Methodological Answer : The Z-configuration is confirmed via NOESY NMR to detect spatial proximity between the fluorobenzothiazole proton and the benzamide carbonyl group. X-ray crystallography provides definitive proof, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Computational methods (DFT) can predict stability differences between Z/E isomers .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?
- Methodological Answer : Start with kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known thiazole-based inhibitors. Use fluorescence polarization for binding affinity measurements. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC values compared to reference drugs like Erlotinib .
Advanced Research Questions
Q. How can conflicting solubility and bioavailability data for this compound be resolved?
- Methodological Answer : Employ a tiered approach:
- Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and use PAMPA assays for passive permeability.
- Computational : Apply QSPR models to predict logP and pKa (e.g., using ACD/Labs or MOE).
- Formulation : Test cyclodextrin complexation or lipid-based nanoemulsions to enhance bioavailability. Cross-reference results with structurally analogous sulfamoylbenzamides .
Q. What strategies mitigate metabolic instability of the N,N-diethylsulfamoyl group in vivo?
- Methodological Answer :
- Isotope Labeling : Use C-labeled sulfamoyl groups to track metabolic pathways via LC-MS/MS.
- Structural Modifications : Replace diethyl groups with cyclopropyl or trifluoroethyl to sterically hinder CYP450 oxidation.
- Prodrug Approach : Mask the sulfamoyl group as a tert-butyl carbamate, cleaved enzymatically in target tissues .
Q. How do electronic effects of the 6-fluoro substituent influence the compound's reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to map electron density on the benzothiazole ring. Experimentally, compare reaction rates with non-fluorinated analogs using competitive kinetics (e.g., with piperidine as nucleophile). Fluoro's electron-withdrawing effect increases ring electrophilicity, accelerating substitution at the 4-position .
Q. What experimental and computational methods elucidate structure-activity relationships (SAR) for this compound's kinase inhibition?
- Methodological Answer :
- SAR : Synthesize analogs with varied substituents (e.g., Cl, OMe) at the 4-sulfamoyl position.
- Experimental : Profile inhibitory activity across a kinase panel (e.g., Eurofins KinaseProfiler).
- Computational : Dock compounds into kinase ATP-binding pockets (AutoDock Vina) and correlate binding energies with IC values. Validate with MM-PBSA free energy calculations .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
